molecular formula C₁₂₇H₁₉₁N₃₇O₃₄S₃ B612528 Somatostatin-25 CAS No. 76461-17-1

Somatostatin-25

Cat. No. B612528
CAS RN: 76461-17-1
M. Wt: 2876.30
InChI Key:
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Description

Somatostatin-25 is a peptide hormone that plays a crucial role in regulating various physiological processes in the body. It is synthesized by the delta cells of the pancreas and the D cells of the gastrointestinal tract. Somatostatin-25 has been extensively studied for its potential therapeutic applications in treating various diseases.

Scientific Research Applications

1. Cancer Treatment and Tumor Growth Inhibition

Somatostatin and its analogs, such as lanreotide, have shown significant promise in inhibiting tumor growth and progression, particularly in neuroendocrine tumors. For instance, lanreotide has been demonstrated to significantly prolong progression-free survival in patients with metastatic enteropancreatic neuroendocrine tumors (Caplin et al., 2014). Additionally, somatostatin analogs like octreotide have been approved for clinical use in treating hormone-secreting tumors, showing effectiveness in tumor shrinkage and control of hormonal hypersecretion in conditions like acromegaly, endocrine pancreatic tumors, and metastatic carcinoids (Lamberts, Krenning, & Reubi, 1991).

2. Diagnostic and Therapeutic Imaging

Somatostatin receptors are extensively expressed in various human tumors, making them ideal targets for diagnostic and therapeutic imaging. For example, Indium-111 pentetreotide (Octreoscan) is utilized for scintigraphic imaging of neuroendocrine tumors, taking advantage of the high abundance of somatostatin receptors in these cells (Olsen et al., 1995).

3. Endocrine System Regulation

Somatostatin plays a crucial role in the regulation of the endocrine system. It inhibits the release of several hormones such as growth hormone, insulin, and glucagon, and has been explored for therapeutic uses in endocrine disorders like diabetes mellitus and as a palliative agent in inoperable islet tumors (Gerich, 1976).

4. Effects on Gastrointestinal Function

Somatostatin analogs are used to control symptoms resulting from excessive hormone release in gastrointestinal endocrine tumors. They effectively control symptoms like diarrhea in carcinoid, Verner-Morrison, and glucagonoma syndromes due to the high density of somatostatin receptors on most of these tumors (Behr, Arnold, & Wied, 2002).

5. Potential in Treating Diabetic Complications

Research suggests potential therapeutic uses for somatostatin analogues in diabetic complications such as retinopathy, nephropathy, and obesity, due to their inhibition of IGF-1, VEGF, insulin secretion, and effects on the renin-angiotensin-aldosterone system (Rai et al., 2015).

6. Neurotransmitter Function

Somatostatin also acts as a neurotransmitter in several organs, inhibiting various physiological functions including hormone secretion. This has led to its exploration in the treatment of non-neoplastic diseases of the gut and in controlling symptoms in certain gastrointestinal disorders (Gorden et al., 1989).

Future Directions

: Mirian, C., Duun-Henriksen, A. K., Maier, A., et al. (2021). Somatostatin Receptor–Targeted Radiopeptide Therapy in Treatment-Refractory Meningioma: Individual Patient Data Meta-analysis. Journal of Nuclear Medicine, 62(4), 507–513. Link : Effectiveness and predictors of response to somatostatin analogues in patients with gastrointestinal angiodysplasias: a systematic review and individual patient data meta-analysis. Lancet Gastroenterology & Hepatology, 6(11), 922–932. Link : Abstract. The Distinct Characteristics of Somatostatin Neurons in the … - Springer. Link

properties

IUPAC Name

37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSWSROTDLVALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H191N37O34S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2876.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Somatostatin-25

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